4-(Cyclopropylmethoxy)benzaldehyde

Catalog No.
S666710
CAS No.
164520-99-4
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Cyclopropylmethoxy)benzaldehyde

CAS Number

164520-99-4

Product Name

4-(Cyclopropylmethoxy)benzaldehyde

IUPAC Name

4-(cyclopropylmethoxy)benzaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-7-9-3-5-11(6-4-9)13-8-10-1-2-10/h3-7,10H,1-2,8H2

InChI Key

PVQVSKYXCMWDFN-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=C(C=C2)C=O

Canonical SMILES

C1CC1COC2=CC=C(C=C2)C=O

4-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde functional group attached to a cyclopropylmethoxy substituent. Its molecular formula is C11H12O2C_{11}H_{12}O_2 and it has a molecular weight of 176.21 g/mol. The compound is notable for its unique structure, which combines the reactivity of the aldehyde group with the rigidity introduced by the cyclopropyl group, making it a valuable building block in organic synthesis and medicinal chemistry.

Typical of aldehydes:

  • Oxidation: The aldehyde can be oxidized to form 4-(cyclopropylmethoxy)benzoic acid using oxidizing agents like potassium permanganate.
  • Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic aromatic substitution under suitable conditions, allowing for further functionalization of the compound.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

This compound has been shown to interact with various enzymes, particularly superoxide dismutases and glutathione reductase, which are essential for maintaining cellular redox homeostasis. Its influence on cellular processes can lead to oxidative stress, potentially resulting in cellular damage. The compound's localization within cellular compartments such as mitochondria and the endoplasmic reticulum is critical for its biological effects, impacting enzyme function and cellular health .

4-(Cyclopropylmethoxy)benzaldehyde can be synthesized through several methods:

  • From 4-Hydroxybenzaldehyde:
    • React 4-hydroxybenzaldehyde with (bromomethyl)cyclopropane in the presence of a base like potassium carbonate and solvent such as dimethylformamide.
    • This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclopropylmethoxy group.
  • Industrial Production:
    • Industrial methods mirror laboratory synthesis but are optimized for larger-scale production, often using continuous flow reactors and automated systems to ensure consistent quality.

The unique structure of 4-(cyclopropylmethoxy)benzaldehyde makes it valuable in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing other biologically active compounds.
  • Chemical Research: Its reactivity allows it to be used in developing new synthetic methodologies or exploring reaction mechanisms.

Studies indicate that 4-(cyclopropylmethoxy)benzaldehyde interacts significantly with enzymes involved in redox reactions. This interaction suggests potential implications for therapeutic applications, particularly in conditions related to oxidative stress. Understanding these interactions could facilitate the design of novel compounds targeting similar pathways.

Several compounds share structural features with 4-(cyclopropylmethoxy)benzaldehyde. Here are some notable examples:

Compound NameSimilarityUnique Features
4-(Cyclooctylmethoxy)benzaldehyde0.92Larger cycloalkyl substituent increases steric bulk.
3-(Cyclopropylmethoxy)benzaldehyde0.92Different position of methoxy group on the ring.
4-(4-Hydroxybutoxy)benzaldehyde0.92Hydroxybutoxy group introduces different reactivity.
3-(Difluoromethoxy)-4-(cyclopropylmethoxy)benzaldehyde0.92Incorporates difluoromethoxy for additional properties.

These compounds exhibit varying reactivities and biological activities due to differences in their substituents and structural configurations, highlighting the uniqueness of 4-(cyclopropylmethoxy)benzaldehyde within this class of compounds .

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(Cyclopropylmethoxy)benzaldehyde

Dates

Modify: 2023-08-15

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